![molecular formula C11H9ClN2OS2 B2369824 6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one CAS No. 354538-71-9](/img/structure/B2369824.png)
6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one is a sulfur-containing heterocyclic compound with a molecular formula of C9H8ClN2S. It is a relatively new compound, first synthesized in 2019, and has since been studied for its potential use in a variety of scientific applications.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- The compound has been used in the synthesis of azetidinones and thiazolidinones, evaluated for antimicrobial and antitubercular activity against various microbes and Mycobacterium tuberculosis H37 Rv (Modha, Parmar, Datta, & Parekh, 2002).
Reaction with Active Methylene Compounds
- It reacts with active methylenes to yield heterocycles like 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984).
Antimicrobial Evaluation
- The compound is involved in reactions yielding dihydropyrimido[1,2-a]pyrimidine and methylthio derivatives, with antimicrobial activity tested against Gram-positive and Gram-negative bacteria (Abdelghani, Said, Assy, & Hamid, 2017).
Platelet Antiaggregating and Other Activities
- Derivatives of this compound show platelet antiaggregating activity, along with antiinflammatory, antiarrhythmic, local anesthetic, and antihyperlipidemic activities in rats and mice (Ranise, Bruno, Bondavalli, Schenone, D'Amico, Falciani, Filippelli, & Rossi, 1994).
Corrosion Inhibition
- Pyrimidine derivatives, including this compound, have been studied for their effect on the corrosion of iron in hydrochloric acid, showing significant corrosion inhibition (Abdelazim, Khaled, & Abdelshafy, 2021).
Binding to Dihydrofolic Reductase
- The compound has been studied for its mode of binding to dihydrofolic reductase, essential for designing active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).
Antitumor Activity
- Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives of this compound have shown potent anticancer activity against several human cancer cell lines (Hafez & El-Gazzar, 2017).
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c12-7-1-3-9(4-2-7)17-6-8-5-10(15)14-11(16)13-8/h1-5H,6H2,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVXRBPAQCKNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)NC(=S)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

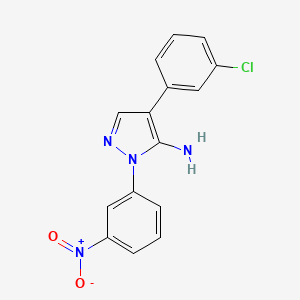
![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)
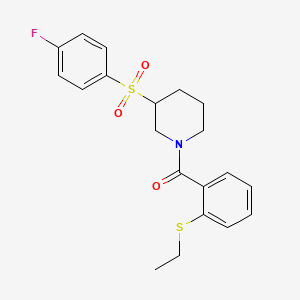
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B2369747.png)
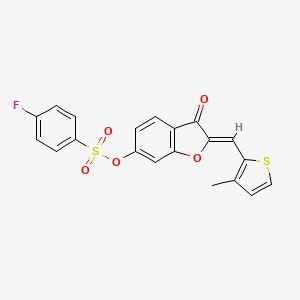
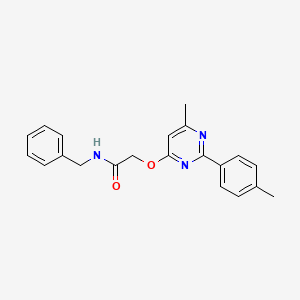
![N-(3-chloro-4-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2369751.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2369752.png)
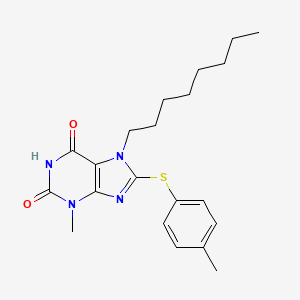
![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)
![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)
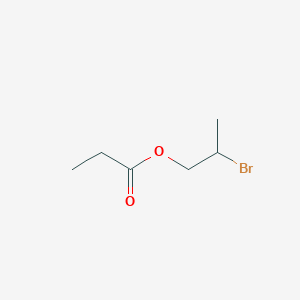
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)
![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)